1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine
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Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated organic compound that features an indole core structure substituted with a trifluoroethyl group at the nitrogen atom and an amine group at the 6-position. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine typically involves the trifluoroethylation of indole derivatives. One common method is the direct C–H functionalization of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as the trifluoroethylating agent. This reaction is carried out under mild conditions and is highly selective for the C3 position of the indole .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes starting from readily available indole derivatives.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole core or the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The indole core structure is known to bind to various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
N-(2,2,2-Trifluoroethyl)aniline: Similar in structure but lacks the indole core.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is unique due to the combination of the indole core and the trifluoroethyl group, which imparts distinct chemical properties and biological activities. This combination is not commonly found in other fluorinated compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)6-15-4-3-7-1-2-8(14)5-9(7)15/h1-5H,6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRVZYGYHHMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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